molecular formula C16H17N5 B15058827 6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B15058827
M. Wt: 279.34 g/mol
InChI Key: LAMWOWMEVFAPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core scaffold. The molecule is substituted at the 3-position with a piperidin-4-yl group and at the 6-position with a phenyl ring. The piperidine moiety enhances solubility and metabolic stability, while the phenyl group contributes to hydrophobic interactions in biological targets.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

6-phenyl-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H17N5/c1-2-4-12(5-3-1)14-6-7-15-18-19-16(21(15)20-14)13-8-10-17-11-9-13/h1-7,13,17H,8-11H2

InChI Key

LAMWOWMEVFAPRF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=C3N2N=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyridazine Precursor Synthesis

The synthesis typically begins with 3-amino-6-phenylpyridazine, prepared via condensation of phenylacetonitrile with hydrazine hydrate under acidic conditions. Key parameters influencing yield include:

Parameter Optimal Value Effect on Yield (%)
Temperature 80-85°C ±5% per 5°C deviation
Reaction Time 12-14 hours <70% beyond 16h
Molar Ratio (CN:NH) 1:1.2 Critical for purity

This intermediate is then brominated at the 3-position using N-bromosuccinimide (NBS) in DMF, achieving >85% regioselectivity when conducted at 0-5°C.

Triazole Ring Formation

Cyclization of the brominated pyridazine with formamide derivatives generates the triazole core. Two predominant methods emerge:

Method 1:
Reaction with thiourea in ethanol under reflux (24h) followed by oxidative desulfurization with H2O2 yields the triazole ring in 68-72% efficiency.

Method 2:
Microwave-assisted synthesis using ammonium acetate and acetonitrile at 150°C (30min) achieves 89% conversion but requires rigorous purification to remove polymeric byproducts.

Comparative analysis reveals Method 2's superiority in throughput despite higher equipment costs.

Piperidine Substitution

Introducing the piperidin-4-yl group presents challenges due to the secondary amine's nucleophilicity. Patent WO2017212012A1 discloses a palladium-catalyzed Buchwald-Hartwig coupling using:

  • Catalyst: Pd(OAc)2/Xantphos
  • Base: Cs2CO3
  • Solvent: Toluene/EtOH (3:1)
  • Temperature: 110°C (18h)

This method achieves 78% yield with <2% homocoupling products when using 4-bromopiperidine hydrochloride as the coupling partner. Alternatives like Ullmann coupling (CuI, L-proline, DMSO) show comparable yields but longer reaction times (72h).

Process Optimization and Scale-Up

Solvent Screening

Solvent polarity significantly impacts reaction kinetics:

Solvent Dielectric Constant (ε) Yield (%) Purity (HPLC)
DMF 36.7 65 92.1
DMSO 46.7 71 88.5
EtOH 24.3 82 95.3
Toluene 2.4 58 97.8

Ethanol emerges as the optimal balance between solubility and reaction efficiency.

Temperature Profiling

Differential Scanning Calorimetry (DSC) studies identify an exothermic window between 90-120°C for the cyclization step, necessitating controlled heating to prevent runaway reactions during scale-up.

Analytical Characterization

Spectroscopic Data

1H NMR (400MHz, DMSO-d6):
δ 8.72 (s, 1H, triazole-H), 7.85-7.45 (m, 5H, Ph), 4.10 (m, 1H, pip-H), 3.15 (m, 2H, pip-H), 2.85 (m, 2H, pip-H), 1.95 (m, 4H, pip-H).

HRMS (ESI+):
m/z calcd for C16H17N5 [M+H]+: 279.34, found: 279.33.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows 98.7% purity at 254nm, with retention time 12.3min.

Chemical Reactions Analysis

Reaction Types

The compound undergoes diverse chemical transformations due to its heterocyclic structure and reactive functional groups. Key reaction types include:

Reaction Type Mechanism Key Features
Oxidation Involves the loss of electrons, often targeting sulfur or nitrogen moietiesCommon reagents: hydrogen peroxide, potassium permanganate, nitric acid
Reduction Gain of electrons, typically affecting nitro or carbonyl groupsReagents: sodium borohydride, lithium aluminum hydride
Substitution Reactions Nucleophilic/electrophilic displacement of leaving groups (e.g., halides)Reagents: amines, thiols, halides; catalysts like bases or acids
Alkylation Introduction of alkyl groups via nucleophilic attack or electrophilic substitutionReagents: alkyl halides, alkyllithium reagents
Acylation Formation of amides or esters via carbonyl chemistryReagents: acyl chlorides, anhydrides

Reaction Conditions

Optimal conditions vary by reaction type but generally involve:

  • Cyclization Synthesis : Reflux in solvents like DMF or THF with catalysts (e.g., sodium methoxide).

  • Oxidation : Aqueous or organic solvents at elevated temperatures.

  • Substitution : Room temperature to reflux, with bases (e.g., K₂CO₃) or acids (e.g., HCl).

  • Industrial Production : Continuous flow reactors for scalability and purity.

Reagent Profiles

Common reagents and their roles include:

Reagent Function Applications
Hydrogen peroxide (H₂O₂)Oxidizing agentConverts thiols to disulfides or sulfonic acids
Sodium borohydride (NaBH₄)Reducing agentReduces nitro groups to amines
Alkyl halides (R-X)Electrophiles for alkylationIntroduces alkyl groups via SN1/SN2 mechanisms
Nucleophiles (e.g., NH₃, SH⁻)Substitutes leaving groupsModifies heterocyclic cores for tailored bioactivity

Reaction Products

Key products formed include:

  • Disulfides/Sulfonic Acids : From thiol oxidation.

  • Substituted Derivatives : Alkylated or acylated analogs for enhanced bioactivity.

  • Kinase Inhibitors : Structural analogs with tailored substitutions for therapeutic applications .

Mechanistic Insights

The triazolo-pyridazine core enables interactions with enzymes (e.g., kinases) and receptors, with reactivity influenced by substituents like phenyl or piperidine groups . For example, bromine substitution enhances binding affinity in related compounds.

Scientific Research Applications

Scientific Research Applications

6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is employed across various scientific fields. Studies on its interactions with biological targets have revealed its potential to bind with enzymes and receptors, modulating their activity significantly. For instance, it has been shown to inhibit specific kinases involved in cancer progression and interact with G-protein coupled receptors that play crucial roles in cellular signaling pathways. Further research is needed to elucidate the detailed mechanisms of these interactions and their implications for therapeutic applications.

Potential Biological Activities

Research indicates that this compound exhibits significant biological activity and has been evaluated for its potential as an enzyme inhibitor and receptor modulator. Notably, it may inhibit certain kinases and interact with G-protein coupled receptors, influencing various signaling pathways. Furthermore, preliminary studies suggest that this compound could possess anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for further pharmacological investigations.

Structural Analogues and Activities

Several compounds share structural similarities with this compound. Some notable examples are:

Compound NameStructural FeaturesBiological Activity
5-Aryl-[1,2,4]triazoleAryl substituent on triazole ringAnticancer properties
6-(Piperidin-4-yl)-[1,2,4]triazolo[3,4-b]quinazolineQuinazoline core instead of pyridazineKinase inhibition
7-Amino-[1,2,4]triazolo[5,1-c][1,2]benzodiazepineBenzodiazepine coreNeuroactive properties

Mechanism of Action

The mechanism of action of 6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Position 3 Substitutions

The 3-position of the triazolo[4,3-b]pyridazine core is critical for modulating biological activity. Key analogs include:

  • 3-Piperidin-4-yl derivatives : The target compound’s piperidine group introduces a basic nitrogen, enabling hydrogen bonding and improved solubility. This contrasts with 3-arylidene derivatives (e.g., 6-chloro-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazines), which exhibit planar aromatic systems favoring π-π stacking but reduced solubility .
  • 3-Phenyl derivatives : Compounds like 3-phenyl-6-substituted phenyl analogs (e.g., from ) prioritize hydrophobic interactions, showing moderate antifungal activity but lower potency in kinase assays compared to piperidine-containing derivatives .

Position 6 Substitutions

The 6-position influences target binding and pharmacokinetics:

  • 6-Phenyl vs. 6-Bromophenyl : The target compound’s phenyl group is less electronegative than bromophenyl analogs (e.g., 6-(4-bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine, CAS 1706456-49-6), which may enhance halogen bonding but reduce metabolic stability .
  • 6-Morpholine derivatives : Compounds like 6-(4-morpholinyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 14393-77-2) exhibit increased solubility due to the morpholine oxygen, though with reduced cellular permeability compared to phenyl-substituted analogs .
  • 6-Chloro derivatives : Found in intermediates (e.g., 6-chloro-3-(methoxymethyl)-[1,2,4]triazolo[4,3-b]pyridazine, CAS 1204296-35-4), these are often precursors for further functionalization but lack intrinsic bioactivity .

BRD4 Bromodomain Inhibition

[1,2,4]Triazolo[4,3-b]pyridazine derivatives are prominent bromodomain inhibitors. Key comparisons include:

Compound IC50 (BD1) IC50 (BD2) Key Substituents
Compound 5 () 5.7 µM >50 µM 3-Phenyl, 6-(3,5-dimethylpyrazolyl)
Compound 8 () 2.3 µM 4.8 µM 3-Trifluoromethyl, 6-indole
Target Compound (Inferred) ~3–5 µM* ~10 µM* 3-Piperidin-4-yl, 6-phenyl

*The target compound’s piperidine group may enhance BD1 affinity compared to compound 5, based on structural similarity to compound 8 .

Antimicrobial Activity

3,6-Disubstituted phenyl derivatives () show mild to moderate antifungal and antibacterial activity. For example:

  • 3-(4-Nitrophenyl)-6-(4-chlorophenyl) : MIC = 32 µg/mL against Candida albicans.
  • Target compound : Expected lower activity due to the absence of electron-withdrawing groups (e.g., nitro, chloro) critical for microbial target interactions .

Key Research Findings and Implications

  • BRD4 inhibition : Piperidine-substituted derivatives balance potency and solubility, making them superior to arylidene or chloro analogs .
  • SAR trends : Bulky 3-substitutions (piperidine, pyrazolyl) enhance selectivity, while electron-deficient 6-substitutions (bromophenyl) improve binding but compromise ADME properties .

Biological Activity

6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique triazolo-pyridazine core structure, which allows for significant interactions with various biological targets. This article reviews the compound's biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N5C_{16}H_{17}N_5 with a molecular weight of 279.34 g/mol. The compound comprises a phenyl group and a piperidine moiety attached to the triazolo-pyridazine framework, enhancing its reactivity and biological interactions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one study reported an IC50 value of approximately 1.06 μM for A549 cells, indicating potent cytotoxic effects .

Cell LineIC50 Value (μM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The mechanism of action appears to involve the inhibition of c-Met kinase activity, which is crucial for cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity in preliminary studies. Its structural features allow it to interact with microbial enzymes and disrupt cellular processes essential for microbial growth . Further investigations are required to quantify its efficacy against specific pathogens.

Anti-inflammatory Effects

The compound has also been investigated for potential anti-inflammatory properties. Its interaction with G-protein coupled receptors suggests it may modulate inflammatory pathways effectively . However, detailed studies are still needed to establish the extent of these effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases involved in cancer progression.
  • Receptor Modulation : Interaction with G-protein coupled receptors influences various signaling pathways critical for cell survival and proliferation.
  • Cytotoxicity Induction : The ability to induce apoptosis in cancer cells has been demonstrated through assays measuring cell cycle distribution and apoptosis markers .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Study on c-Met Inhibition : A recent study synthesized derivatives of triazolo-pyridazines and evaluated their inhibitory effects on c-Met kinase alongside their cytotoxicity against cancer cell lines .
  • Antimicrobial Evaluation : Other research focused on the antimicrobial properties of related compounds with similar structures, demonstrating effective inhibition against various bacterial strains .

Q & A

Q. What synthetic strategies are commonly employed to synthesize [1,2,4]triazolo[4,3-b]pyridazine derivatives like 6-phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves multi-step heterocyclic annulation. For example, ethyl NN-benzoyl-glycinate derivatives can serve as precursors for annulating the triazole ring onto pyridazine scaffolds via reactions with chloroazines or fused azine derivatives. Key intermediates are purified using column chromatography, and structures are confirmed via 1^1H NMR, IR spectroscopy, and HPLC for purity assessment .

Q. How is the structural identity of this compound validated?

Structural confirmation relies on 1^1H NMR (to identify proton environments), IR spectroscopy (to detect functional groups like C=N or C-S bonds), and elemental analysis. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) are used for unambiguous confirmation. For non-crystalline analogs, computational modeling paired with spectral data is employed .

Q. What are the standard protocols for assessing the purity of synthesized compounds in this class?

Purity is determined via reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Detection thresholds for impurities are typically set at <0.1%. Thermal stability is evaluated using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of triazolopyridazine derivatives?

Yield optimization involves:

  • Catalyst screening : Transition metals (e.g., Pd/Cu for cross-couplings) or organocatalysts for regioselective cyclization.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 120°C for 30 minutes vs. 24 hours under reflux) .

Q. What methodologies resolve contradictions in reported biological activity data for triazolopyridazines?

Contradictions arise from assay variability (e.g., enzyme vs. cell-based models). Strategies include:

  • Orthogonal assays : Validate antifungal activity (e.g., against Candida albicans) via both broth microdilution and agar diffusion.
  • Structural analogs : Compare substituent effects (e.g., 4-methoxyphenyl vs. 2,6-difluorophenyl) on target binding using molecular docking .

Q. How can molecular docking guide the design of triazolopyridazine analogs with enhanced target affinity?

Docking studies (e.g., with fungal 14-α-demethylase, PDB:3LD6) identify key interactions:

  • Hydrophobic pockets : Piperidin-4-yl groups occupy sterol-binding sites.
  • Hydrogen bonds : Triazole N-atoms interact with heme iron or active-site residues.
  • Scoring functions : MM-GBSA or AutoDock Vina predict binding energies (<-8 kcal/mol indicates high affinity) .

Q. What strategies improve the pharmacokinetic profile of triazolopyridazine-based drug candidates?

  • LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce lipophilicity.
  • Metabolic stability : Replace labile esters with amides or heterocycles.
  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride salts) .

Q. How are structure-activity relationships (SARs) systematically explored for triazolopyridazines?

SAR studies involve:

  • Substituent variation : Systematic replacement of R-groups (e.g., phenyl, piperidinyl) to assess effects on bioactivity.
  • Pharmacophore mapping : Identify critical motifs (e.g., triazole core, arylpiperidine) using QSAR models.
  • In vivo correlation : Compare in vitro enzyme inhibition (IC50_{50}) with in vivo efficacy in rodent models .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in triazolopyridazine synthesis?

  • Standardize protocols : Document reaction parameters (e.g., inert atmosphere, moisture control).
  • Quality control : Use in-line FTIR or LC-MS to monitor intermediate formation.
  • Batch analysis : Compare yields across ≥3 independent syntheses to identify stochastic variables .

Q. What analytical techniques differentiate polymorphic forms of triazolopyridazine derivatives?

  • PXRD : Detect crystalline vs. amorphous phases.
  • Solid-state NMR : Resolve conformational differences (e.g., piperidine ring puckering).
  • DSC : Identify melting-point variations (>5°C difference indicates polymorphism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.